4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid
Overview
Description
4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid is an organic compound that features both amide and carboxylic acid functional groups. The presence of fluorine atoms on the benzene ring enhances its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3,5-difluorobenzoic acid with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 4-(3,5-difluorobenzamido)-2-ketobenzoic acid.
Reduction: Formation of 4-(3,5-difluorobenzamido)-2-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzoic acid
- 2-Hydroxybenzoic acid
- 4-(3,5-Difluorobenzamido)-2-aminobenzoic acid
Uniqueness
4-(3,5-Difluorobenzamido)-2-hydroxybenzoic acid is unique due to the combination of its functional groups and the presence of fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in its individual components or other similar compounds.
Properties
IUPAC Name |
4-[(3,5-difluorobenzoyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-11(14(20)21)12(18)6-10/h1-6,18H,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFBZVNLAOGNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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